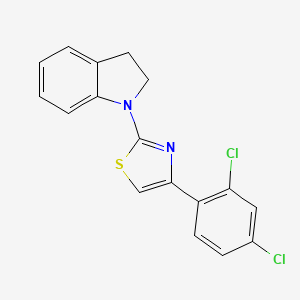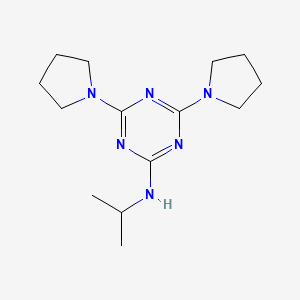![molecular formula C21H20FN3O4S B11093517 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093517.png)
(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-ETHYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure. This compound features a combination of benzodioxole, fluorophenyl, and thiazinane moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-ETHYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining benzodioxole derivatives with fluorophenyl compounds under controlled conditions.
Cyclization Reactions: Formation of the thiazinane ring through intramolecular cyclization.
Amidation Reactions: Introduction of the carboxamide group via amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-ETHYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-ETHYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-ETHYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting enzyme activity through competitive or non-competitive binding.
Receptor Modulation: Altering receptor function by binding to receptor sites.
Signal Transduction Pathways: Modulating intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-ETHYL-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
- **(2Z)-3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-ETHYL-2-[(4-BROMOPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
Uniqueness
The uniqueness of (2Z)-3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-ETHYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C21H20FN3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20FN3O4S/c1-2-23-20(27)18-10-19(26)25(11-13-3-8-16-17(9-13)29-12-28-16)21(30-18)24-15-6-4-14(22)5-7-15/h3-9,18H,2,10-12H2,1H3,(H,23,27) |
InChI Key |
UPCCYAMXKFGBAO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)F)S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11093444.png)

![ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11093459.png)
![2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol](/img/structure/B11093464.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B11093475.png)
![5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11093480.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11093485.png)
![3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide](/img/structure/B11093498.png)
![2-({2-[(3-amino-4-nitro-1H-pyrazol-5-yl)amino]ethyl}amino)ethanol](/img/structure/B11093499.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11093506.png)
![2-[(2-Nitro-benzenesulfonyl)-phenyl-amino]-N-pyridin-3-yl-acetamide](/img/structure/B11093509.png)
![1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine](/img/structure/B11093519.png)
